molecular formula C22H23ClN4O4S B6560462 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 921802-60-0

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6560462
CAS No.: 921802-60-0
M. Wt: 475.0 g/mol
InChI Key: ONYSXHJVQGVYQV-UHFFFAOYSA-N
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Description

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 475.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.1128541 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-31-19-8-6-17(7-9-19)26-21(30)14-32-22-25-11-18(13-28)27(22)12-20(29)24-10-15-2-4-16(23)5-3-15/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYSXHJVQGVYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups that may contribute to its biological properties, including:

  • Imidazole ring : Known for its role in biological systems and potential as a pharmacophore.
  • Chlorophenyl and methoxyphenyl groups : These aromatic rings can enhance lipophilicity and receptor binding.
  • Carbamoyl and acetyl functionalities : These groups may influence metabolic stability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme inhibition : The presence of the imidazole ring suggests potential interactions with enzymes such as kinases or phosphatases.
  • Receptor modulation : The aromatic groups may facilitate binding to various receptors, influencing signaling pathways.
  • Antimicrobial properties : Similar compounds have shown efficacy against bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Research has indicated that similar compounds exhibit a range of biological activities. Below is a summary table of relevant findings:

Activity TypeTest Organisms/TargetsObserved EffectsReference
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitory activity
AnticancerVarious cancer cell linesInduction of apoptosis
AntiviralHIV modelsReduction in viral load

Case Studies

  • Antibacterial Activity : In a study evaluating the antibacterial effects of imidazole derivatives, the compound demonstrated significant activity against gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition Studies : A series of derivatives were tested for their ability to inhibit AChE, with some showing IC50 values in the low micromolar range, indicating potential for use in treating neurodegenerative diseases.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways, suggesting its utility as a chemotherapeutic agent.

Scientific Research Applications

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The imidazole ring is often associated with the inhibition of tumor growth and metastasis. Studies have shown that derivatives of imidazole can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

Compounds containing sulfanyl groups have demonstrated antimicrobial activity against various pathogens. The presence of the 4-chlorophenyl and methoxyphenyl groups may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against bacterial strains . Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The imidazole moiety is also linked to anti-inflammatory effects. Research shows that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory diseases . This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives, including compounds similar to the target compound. They found that these derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

A recent investigation into the antimicrobial properties of sulfanyl-containing compounds revealed that several derivatives showed promising results against resistant bacterial strains. The study utilized disc diffusion methods to evaluate efficacy and found that modifications to the chlorophenyl group significantly affected antimicrobial potency .

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